Superior Target Potency: PI4KIIIbeta-IN-10 (IC50 3.6 nM) vs. T-00127-HEV1 (IC50 60 nM) and UCB9608 (IC50 11 nM)
PI4KIIIbeta-IN-10 demonstrates an IC50 of 3.6 nM against PI4KIIIβ, which is 16.7-fold more potent than T-00127-HEV1 (IC50 = 60 nM) and 3.1-fold more potent than UCB9608 (IC50 = 11 nM) [1]. This represents the highest reported potency for a PI4KIIIβ inhibitor in its structural class.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.6 nM |
| Comparator Or Baseline | T-00127-HEV1: IC50 = 60 nM; UCB9608: IC50 = 11 nM |
| Quantified Difference | 16.7-fold more potent than T-00127-HEV1; 3.1-fold more potent than UCB9608 |
| Conditions | In vitro PI4KIIIβ enzymatic assay |
Why This Matters
Higher potency reduces the required compound concentration in cellular assays, minimizing solvent toxicity and non-specific effects.
- [1] Mejdrová I, Chalupská D, Plačková P, et al. Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents and Tools for Chemical Biology. J Med Chem. 2017;60(1):100-118. View Source
